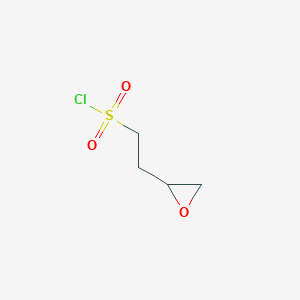

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

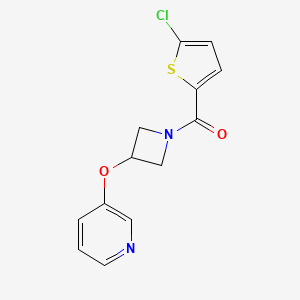

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Synthesis Analysis

The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . A powerful oxidative agent was successfully used to generate two epoxy functions with only acetone as a byproduct .Molecular Structure Analysis

The molecular structure of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride can be found in various chemical databases . The structure is determined by various factors including its molecular formula, molecular weight, and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis of Sec-Alkyl Alcohols and β,γ-Unsaturated Sulfones

A key application of compounds related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is observed in the synthesis of sec-alkyl alcohols and β,γ-unsaturated sulfones. The reaction of 2-alkyl-3-(trimethylsilyl)oxiranes with anions generated from alkyl phenyl sulfones, followed by hydrolysis, leads to the formation of sec-alkyl alcohols. Additionally, treating these adducts with sodium hydroxide under phase-transfer conditions yields allylic alcohols stereospecifically. This method has been further extended to produce β,γ-unsaturated sulfones, providing a versatile route for synthesizing these compounds (Masnyk & Wicha, 1994).

Biodegradable Cationic Esterquat Surfactants

Another research area involves the synthesis and characterization of biodegradable cationic esterquat surfactants, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride play a critical role. These surfactants demonstrate favorable physico-chemical properties such as surface tension, interfacial tension, and emulsion stability, making them useful in various applications (Umapathy et al., 2016).

Solid-Phase Synthesis of Heterocyclic Compounds

The use of polymer-supported sulfonyl chloride, which is closely related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, in the solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones, is another significant application. This method allows for the preparation of compounds with high enantiopurity, which is crucial in drug development and the discovery of new lead compounds (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Functionalized Crown Ethers

In the field of crown ether chemistry, 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride derivatives serve as valuable building blocks for the synthesis of functionalized crown ethers. The versatility of these compounds in synthesizing diverse crown ether structures highlights their importance in this area of research (Nawrozkij et al., 2014).

Novel Rearrangements and DNA Photo-Cleavage

Additional applications include the reductive cleavage of sulfur-substituted oxiranes, facilitating the formal synthesis of complex molecules like Kumausyne and Kumausallene (Fernández de la Pradilla et al., 2005), and the development of DNA photo-cleavage agents, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride show promise in biomedical applications (Andreou et al., 2016).

Eigenschaften

IUPAC Name |

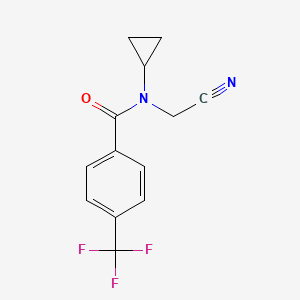

2-(oxiran-2-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNFFLBZNGTSGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)